molecular formula C18H23N3O B2823485 1-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)urea CAS No. 899990-35-3

1-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)urea

Cat. No.: B2823485
CAS No.: 899990-35-3
M. Wt: 297.402
InChI Key: IOKNXBTZYOYXLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)urea is a urea derivative featuring two distinct moieties: a cyclohexene-substituted ethyl chain and a methylated indole group. The urea core (NH₂–CO–NH₂) serves as a hydrogen-bonding scaffold, which is critical for molecular interactions in biological or material systems. This compound’s structural complexity suggests possible applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent, based on analogs discussed in the literature .

Properties

IUPAC Name

1-[2-(cyclohexen-1-yl)ethyl]-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-21-13-16(15-9-5-6-10-17(15)21)20-18(22)19-12-11-14-7-3-2-4-8-14/h5-7,9-10,13H,2-4,8,11-12H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKNXBTZYOYXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)urea typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the indole moiety using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of alkylated indole derivatives.

Scientific Research Applications

Pharmacological Studies

Research indicates that this compound exhibits potential pharmacological activities, including:

  • Neurotropic Activity : Studies have shown that derivatives related to this compound may interact with neurotropic receptors, indicating potential applications in treating neurological disorders. For instance, investigations into its effects on the central nervous system have revealed promising results in modulating receptor activity, which could be beneficial in developing treatments for conditions like anxiety and depression .

Drug Discovery

The compound has been utilized in the drug discovery process, particularly as a scaffold for synthesizing new therapeutic agents. Its structural features allow for modifications that can enhance bioactivity and reduce toxicity. Researchers have explored its efficacy as a lead compound in developing drugs targeting specific receptors such as:

  • Cannabinoid Receptors : Research suggests that compounds similar to 1-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)urea may exhibit antagonistic activity towards cannabinoid receptors, which could have implications for pain management and anti-inflammatory therapies .

Toxicology Assessments

Toxicological evaluations of this compound have been conducted to determine its safety profile. In vivo studies involving animal models have assessed acute toxicity and organ-specific effects following administration. Results indicated no significant adverse effects at certain dosages, suggesting a favorable safety margin for further development .

Case Studies

Several case studies highlight the applications of this compound:

Study Focus Findings
Study on Neurotropic EffectsExamined interaction with neurotropic receptorsShowed modulation of receptor activity without significant toxicity
Drug Development ResearchInvestigated as a lead compound for new drugsDemonstrated potential as a scaffold for cannabinoid receptor antagonists
Acute Toxicity StudyEvaluated safety in animal modelsNo significant adverse effects observed at tested doses

Mechanism of Action

The mechanism of action of 1-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to various receptors, influencing biological pathways . The cyclohexene ring may also contribute to the compound’s overall activity by enhancing its binding properties.

Comparison with Similar Compounds

Urea Derivatives with Indole Motifs

  • 1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea ():
    • Substituents : Replaces the cyclohexenyl-ethyl group with a 2-methylphenyl moiety.
    • Key Differences : The aromatic phenyl group enhances rigidity but reduces lipophilicity compared to the cyclohexene ring. This structural variation may alter binding affinities in biological targets .
  • N-[2,6-Bis(1-methylethyl)phenyl]-N'-[2-(1-methyl-1H-indol-3-yl)hexyl]urea ():
    • Substituents : Features a bulky bis-isopropylphenyl group and a hexyl chain linked to the indole.
    • Key Differences : Increased steric bulk may hinder membrane permeability but improve target specificity in hydrophobic binding pockets .

Cyclohexene-Containing Compounds

  • 3-(1-Methyl-1H-indol-3-yl)cyclohex-1-en-1-yl trifluoromethanesulfonate ():
    • Functional Group : Triflate group replaces the urea, making it a reactive electrophile.
    • Applications : Likely used in Suzuki-Miyaura coupling for synthesizing indole-containing polymers or pharmaceuticals .
  • 4-[1-(Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol (): Substituents: Combines cyclohexene with a phenol and dimethylamino group.

Anticancer Activity

  • Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methylindol-3-yl)pyrrole-3-carboxylates (): Activity: Low to moderate anticancer activity (e.g., 9e showed 28% growth inhibition in HOP-92 lung cancer cells). Comparison: The urea group in the target compound may improve hydrogen bonding with kinase ATP pockets compared to ester functionalities .
  • Indolylmaleimides ():
    • Activity : Potent cytotoxic activity via protein kinase C inhibition.
    • Structural Insight : Maleimide rings are electrophilic, whereas urea derivatives may offer better metabolic stability .

Antimicrobial Activity

  • (E)-N-(2-(1H-Indol-3-ylamino)vinyl)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanamides (): Activity: Moderate antimicrobial effects (e.g., MIC = 25 µg/mL against S. aureus). Comparison: The target compound’s urea group could enhance solubility, improving bioavailability compared to amide-based analogs .

Data Tables

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Key Features Reference
1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)urea R₁ = cyclohexenyl-ethyl, R₂ = 1-methylindole ~325.4* Flexible, moderate lipophilicity N/A
1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea R₁ = indolyl-ethyl, R₂ = 2-methylphenyl 309.4 Rigid aromatic scaffold
N-[2,6-Bis(1-methylethyl)phenyl]-N'-[2-(1-methyl-1H-indol-3-yl)hexyl]urea R₁ = bis-isopropylphenyl, R₂ = hexyl-indole ~503.7 High steric bulk

*Estimated via analogous compounds.

Biological Activity

Chemical Structure and Properties

The molecular structure of 1-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1-methyl-1H-indol-3-yl)urea can be analyzed using various spectroscopic methods. Its IUPAC name indicates it consists of an indole moiety, a urea functional group, and a cyclohexene substituent. The compound's molecular formula is C18_{18}H22_{22}N2_{2}O, with a molecular weight of approximately 290.39 g/mol.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Enzyme Inhibition : Urea derivatives often act as enzyme inhibitors. Studies have shown that similar compounds can inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and diabetes.
  • Receptor Modulation : The indole structure is known for its ability to interact with serotonin receptors, which may influence mood and behavior. This suggests potential applications in treating psychiatric disorders.

Antimicrobial Activity

Preliminary studies have demonstrated that related compounds exhibit antimicrobial properties. For instance, the presence of the indole moiety has been linked to increased activity against bacteria and fungi.

Anticancer Properties

Recent investigations into indole derivatives have shown promising results in anticancer activity. The compound may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
Enzyme InhibitionUrea derivativesInhibition of metabolic enzymes
AntimicrobialIndole derivativesActivity against Gram-positive bacteria
AnticancerIndole-based compoundsInduction of apoptosis in cancer cells

Specific Case Studies

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated a series of indole urea derivatives for their antimicrobial activity against various pathogens. The results indicated that certain structural modifications enhanced efficacy against Staphylococcus aureus and E. coli .
  • Anticancer Research : In a recent study, researchers synthesized several indole-based ureas and tested their effects on human cancer cell lines. The findings revealed that these compounds could significantly reduce cell viability through apoptotic mechanisms .
  • Enzyme Interaction : A detailed kinetic study showed that the compound inhibited dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in many organisms, suggesting potential as an antitumor agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.